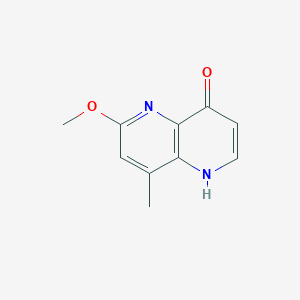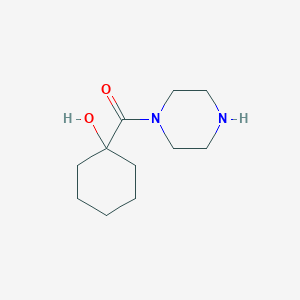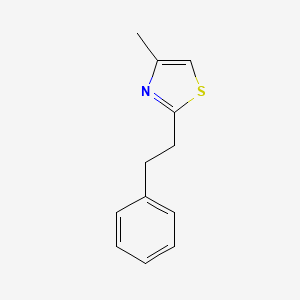![molecular formula C14H24N2O B13881156 N'-[(4-butoxyphenyl)methyl]propane-1,3-diamine](/img/structure/B13881156.png)
N'-[(4-butoxyphenyl)methyl]propane-1,3-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[(4-butoxyphenyl)methyl]propane-1,3-diamine is an organic compound that belongs to the class of diamines It is characterized by the presence of a propane-1,3-diamine backbone with a butoxyphenylmethyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(4-butoxyphenyl)methyl]propane-1,3-diamine typically involves the following steps:
Preparation of 4-butoxybenzyl chloride: This can be achieved by reacting 4-butoxybenzyl alcohol with thionyl chloride (SOCl₂) under reflux conditions.
Nucleophilic Substitution: The 4-butoxybenzyl chloride is then reacted with propane-1,3-diamine in the presence of a base such as sodium hydroxide (NaOH) to yield N’-[(4-butoxyphenyl)methyl]propane-1,3-diamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
N’-[(4-butoxyphenyl)methyl]propane-1,3-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine groups.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Corresponding amides or carboxylic acids.
Reduction: Primary amines or alcohols.
Substitution: N-alkylated or N-acylated derivatives.
Aplicaciones Científicas De Investigación
N’-[(4-butoxyphenyl)methyl]propane-1,3-diamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N’-[(4-butoxyphenyl)methyl]propane-1,3-diamine involves its interaction with molecular targets such as enzymes or receptors. The butoxyphenyl group may enhance its binding affinity to specific targets, while the diamine backbone can facilitate interactions through hydrogen bonding or electrostatic interactions. These interactions can modulate biological pathways and lead to desired effects.
Comparación Con Compuestos Similares
Similar Compounds
Propane-1,3-diamine: A simpler diamine without the butoxyphenyl substituent.
N-methyl-1,3-propanediamine: A methylated derivative with different reactivity and properties.
1,3-Diaminopropane: Another diamine with similar backbone but lacking the aromatic substituent.
Uniqueness
N’-[(4-butoxyphenyl)methyl]propane-1,3-diamine is unique due to the presence of the butoxyphenyl group, which imparts distinct chemical and physical properties
Propiedades
Fórmula molecular |
C14H24N2O |
|---|---|
Peso molecular |
236.35 g/mol |
Nombre IUPAC |
N'-[(4-butoxyphenyl)methyl]propane-1,3-diamine |
InChI |
InChI=1S/C14H24N2O/c1-2-3-11-17-14-7-5-13(6-8-14)12-16-10-4-9-15/h5-8,16H,2-4,9-12,15H2,1H3 |
Clave InChI |
IGWIVNWWYNMZDL-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC1=CC=C(C=C1)CNCCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


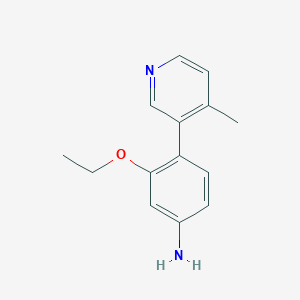
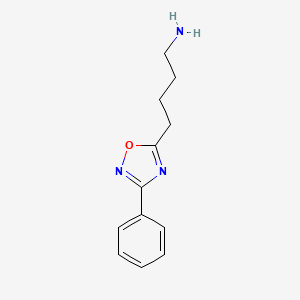
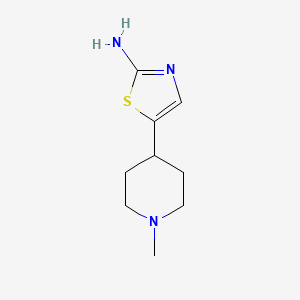
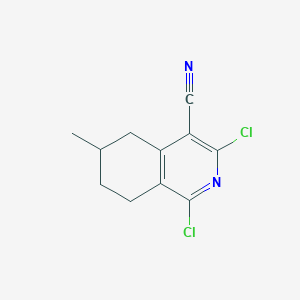

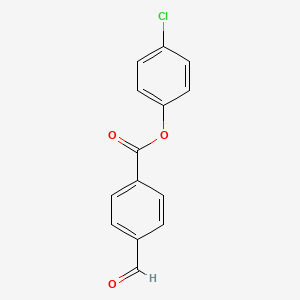
![[6-(4-Bromophenyl)pyridin-2-yl]methanol](/img/structure/B13881121.png)
![tert-butyl N-[1-(cyclobutylamino)-1-oxopropan-2-yl]carbamate](/img/structure/B13881122.png)
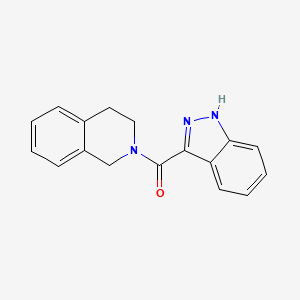
![6-iodo-N-(isoxazol-4-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B13881142.png)
![2-Chloro-4-[[3-(1,3-dioxolan-2-yl)phenyl]sulfamoyl]benzoic acid](/img/structure/B13881145.png)
